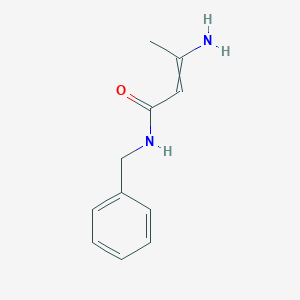![molecular formula C23H20Cl2 B15167063 4-[4,4-Bis(4-chlorophenyl)-3-butenyl]toluene CAS No. 649556-26-3](/img/structure/B15167063.png)
4-[4,4-Bis(4-chlorophenyl)-3-butenyl]toluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4,4-Bis(4-chlorophenyl)-3-butenyl]toluene is an organic compound characterized by the presence of two 4-chlorophenyl groups attached to a butenyl chain, which is further connected to a toluene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4,4-Bis(4-chlorophenyl)-3-butenyl]toluene typically involves the reaction of 4-chlorobenzyl chloride with 4-chlorostyrene under specific conditions. The reaction is catalyzed by a palladium complex in the presence of a base, such as potassium carbonate, and is carried out in a solvent like toluene. The reaction conditions include heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are employed to achieve high-quality products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4,4-Bis(4-chlorophenyl)-3-butenyl]toluene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond in the butenyl chain.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles like hydroxide ions replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully hydrogenated butyl derivatives.
Substitution: Formation of hydroxyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-[4,4-Bis(4-chlorophenyl)-3-butenyl]toluene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-[4,4-Bis(4-chlorophenyl)-3-butenyl]toluene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The compound’s structural features allow it to bind to these targets with high affinity, modulating their activity and resulting in various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dichlorodiphenyl sulfone: Known for its use in the production of polysulfone plastics.
4,4’-Dichlorobenzophenone: Used in the synthesis of other organic compounds and materials.
Uniqueness
4-[4,4-Bis(4-chlorophenyl)-3-butenyl]toluene stands out due to its unique combination of a butenyl chain and toluene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
649556-26-3 |
|---|---|
Molekularformel |
C23H20Cl2 |
Molekulargewicht |
367.3 g/mol |
IUPAC-Name |
1-[4,4-bis(4-chlorophenyl)but-3-enyl]-4-methylbenzene |
InChI |
InChI=1S/C23H20Cl2/c1-17-5-7-18(8-6-17)3-2-4-23(19-9-13-21(24)14-10-19)20-11-15-22(25)16-12-20/h4-16H,2-3H2,1H3 |
InChI-Schlüssel |
YUDKOPYWSGHIEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CCC=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


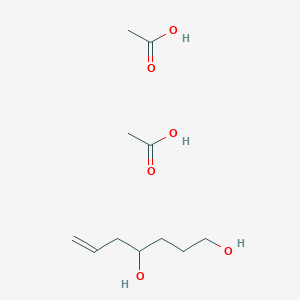
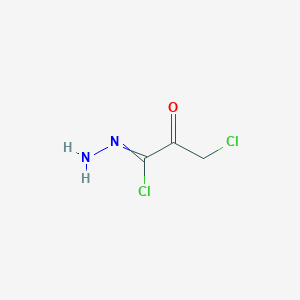
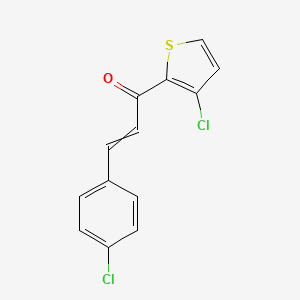
![2-[Bis(2-phosphonoethyl)amino]ethane-1-sulfonic acid](/img/structure/B15167007.png)

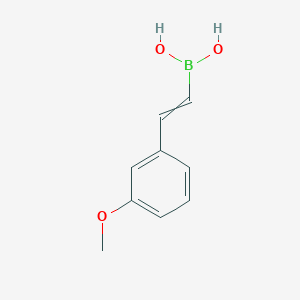
![4-(3-Methylphenyl)-2-[4-(methylthio)phenyl]-5-(4-pyridyl)-1,3-thiazole](/img/structure/B15167029.png)
![2-Thiophenesulfonamide, N-[3-(2-furanylmethoxy)-2-quinoxalinyl]-](/img/structure/B15167037.png)
![[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] pentanoate](/img/structure/B15167042.png)
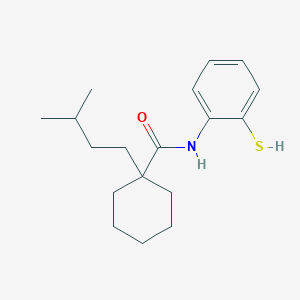
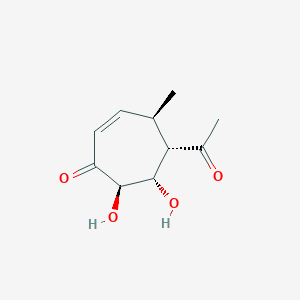
![N-[2-(3-ethoxyphenyl)ethyl]acetamide](/img/structure/B15167060.png)
![5-Chloro-2-hydroxy-N-{4-[(propan-2-yl)oxy]phenyl}benzamide](/img/structure/B15167069.png)
